![molecular formula C6H4ClN3O B12961748 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a keto group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine with hydrazine hydrate, followed by cyclization with formic acid to yield the desired product . Another approach involves the use of N-heterocyclic carbene-catalyzed oxidative annulation of enals with pyrazol-5-amines under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous manufacturing processes. For instance, a scalable synthesis method involves the plug-flow metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by isolation of the resulting heteroaryl aldehyde intermediate .
化学反応の分析
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles.
Oxidation and Reduction: The keto group at the 3rd position can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, formic acid, and N-heterocyclic carbenes. Reaction conditions typically involve mild temperatures and the use of appropriate solvents such as ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .
科学的研究の応用
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It has been used in studies to understand its interaction with various biological targets and pathways.
作用機序
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: Another compound with a similar structure but different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine Derivatives: A broader class of compounds with various substituents and functional groups.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a keto group
特性
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-2-1-3-5(8-4)9-10-6(3)11/h1-2H,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKORYZHJJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
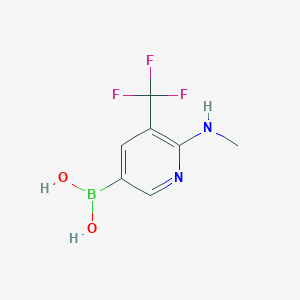
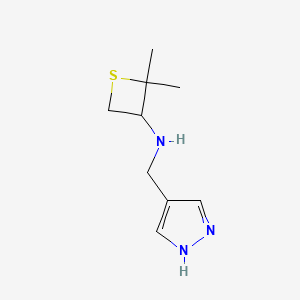



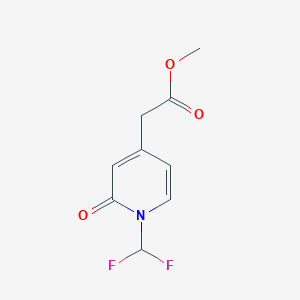
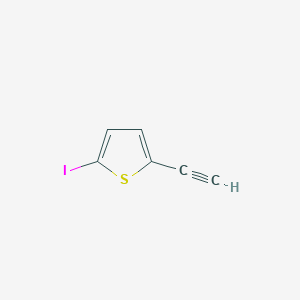
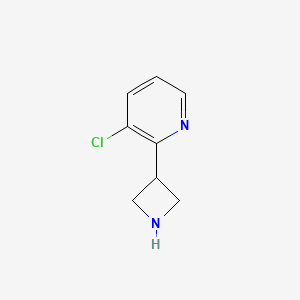
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

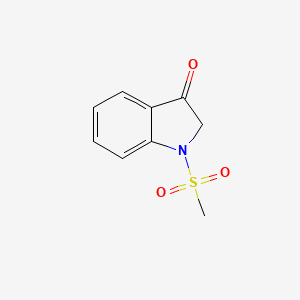
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
